
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological and pharmacological activities, making them a “privileged scaffold” in drug discovery
Preparation Methods
The synthesis of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . This method is known for its efficiency and high yield. Another method involves the N-alkylation of indoles, which can be performed using alkyl halides in the presence of a base . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the functional groups present on the indole ring and the overall structure of the compound.
Comparison with Similar Compounds
1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
4,5,6,7-Tetrahydroindole: Used in the preparation of chiral tetraaryl-substituted methane and phenylamidine derivatives.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as an indole mimetic.
The uniqueness of 1H-Indole, 1,2-diethyl-4,5,6,7-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62372-20-7 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1,2-diethyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H19N/c1-3-11-9-10-7-5-6-8-12(10)13(11)4-2/h9H,3-8H2,1-2H3 |
InChI Key |
RPAXGTZDOUSVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1CC)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


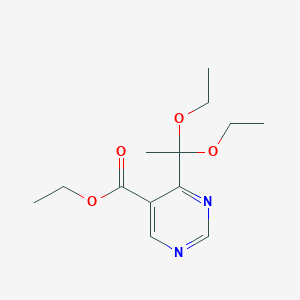
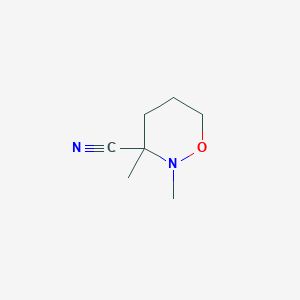
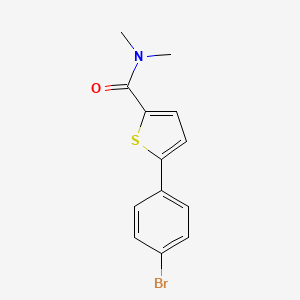
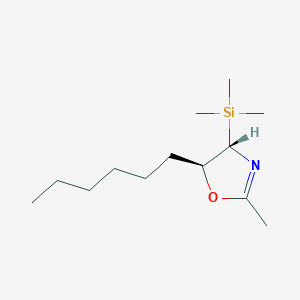

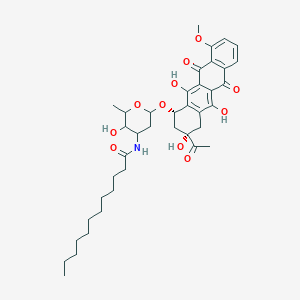
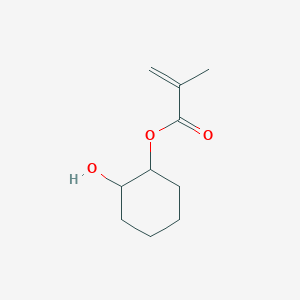
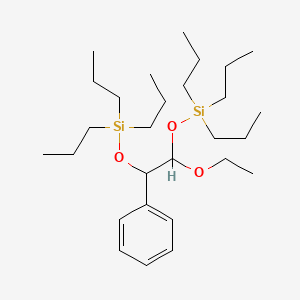
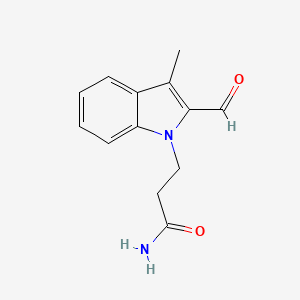
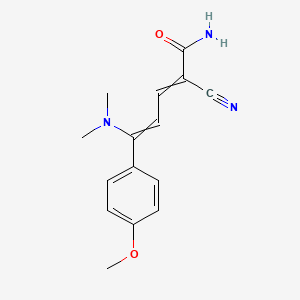

![3-Methyl-4-(methylsulfanyl)-4-[(prop-2-en-1-yl)sulfanyl]pent-1-ene](/img/structure/B14539678.png)
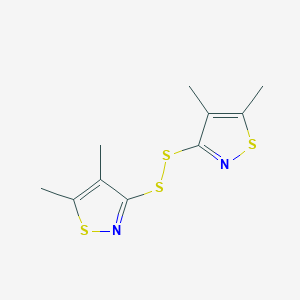
![3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14539706.png)
